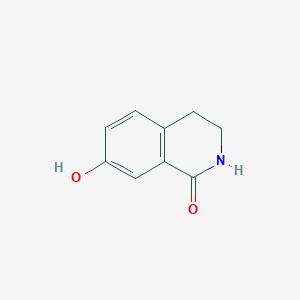
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Descripción general
Descripción
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used in the preparation of amine compounds as SSAO/VAP-1 inhibitors .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular formula of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is C9H9NO2 . The InChI code is 1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12) .Chemical Reactions Analysis
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used in the preparation of amine compounds as SSAO/VAP-1 inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.18 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
AMPA Receptor Positive Allosteric Modulator
- Application Summary : 7-Phenoxysubstituted 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides, which include 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, have been synthesized and tested as AMPA receptor positive allosteric modulators (AMPA-PAMs) . AMPA-PAMs are a class of drugs that enhance the activity of the AMPA glutamate receptor, which plays a role in neural signaling. These compounds could potentially be used in the treatment of neurological disorders.
Antioomycete Activity Against Pythium Recalcitrans
- Application Summary : 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans . These compounds could potentially be used for plant disease management.
- Methods of Application/Experimental Procedures : The derivatives were synthesized using the Castagnoli–Cushman reaction . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior to the antifungal activity against other phytopathogens .
- Results/Outcomes : Compound I23 showed the highest in vitro potency against P. recalcitrans with an EC50 value of 14 μM, which was higher than that of the commercial hymexazol (37.7 μM) . Moreover, I23 exhibited in vivo preventive efficacy of 75.4% at the dose of 2.0 mg/pot .
SSAO/VAP-1 Inhibitor
- Application Summary : 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used in the preparation of amine compounds as SSAO/VAP-1 inhibitors . SSAO/VAP-1 inhibitors are a class of drugs that inhibit the enzyme semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1), which plays a role in inflammation and immune response.
KATP Channel Activator
- Application Summary : 4H-1,2,4-benzothiadiazine-1,1-dioxides, which include 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, have been reported and evaluated as KATP channel activators . KATP channel activators are a class of drugs that enhance the activity of the ATP-sensitive potassium channel, which plays a role in cellular metabolic functions. These compounds could potentially be used in the treatment of various diseases.
Defense Against Pests in Young Plant Parts
- Application Summary : Certain enzymes in plants act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one could potentially be involved in this process, although the specific role is not detailed in the available literature.
Safety And Hazards
Propiedades
IUPAC Name |
7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZORCICKCUXXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657883 | |
| Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
CAS RN |
22246-05-5 | |
| Record name | 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

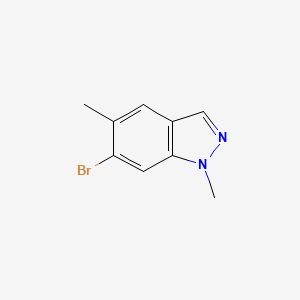
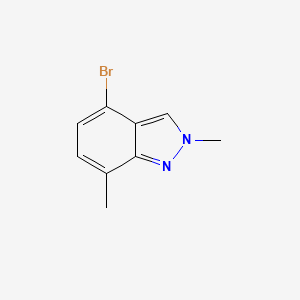
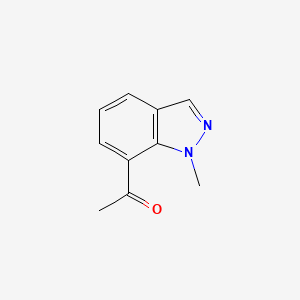

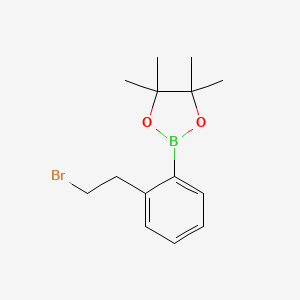
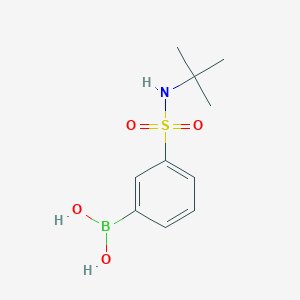
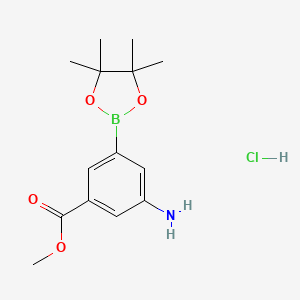
![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)
![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)
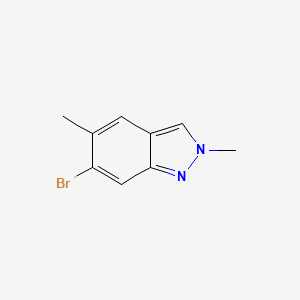
![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)
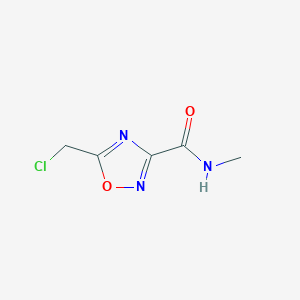
![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)
